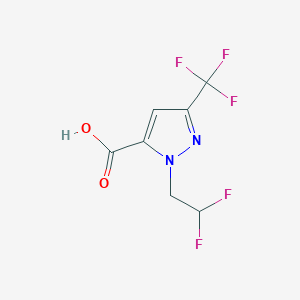

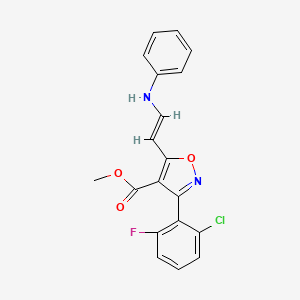

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide, also known as CP-690,550, is a chemical compound that has been widely studied for its potential use in treating autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their prevalence in pharmaceuticals. Researchers have explored various synthetic methods for constructing substituted piperidines, aiming to create novel drug candidates. The compound could serve as a scaffold for designing potential drugs targeting specific receptors or pathways .

Spiropiperidines: Bioactive Molecules

Spiropiperidines, a class of piperidine derivatives, exhibit interesting biological activities. Researchers have synthesized spiropiperidine-based compounds with applications in areas such as antimicrobial agents, antivirals, and enzyme inhibitors. Investigating the bioactivity of our compound could reveal promising leads for drug discovery .

Condensed Piperidines: Natural Product Analogues

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, often mimic natural products. These compounds can modulate biological processes and have been studied for their potential as anticancer agents, anti-inflammatory drugs, and more. Our compound’s structural features may contribute to its bioactivity .

Piperidinones: Versatile Intermediates

Piperidinones, containing a ketone group on the piperidine ring, serve as versatile intermediates in organic synthesis. Researchers have utilized piperidinones for constructing complex molecules, including natural products and pharmaceuticals. Investigating the reactivity of our compound’s piperidinone moiety could reveal valuable synthetic pathways .

Multicomponent Reactions (MCRs)

Multicomponent reactions involving piperidines offer efficient routes to diverse chemical libraries. Our compound could participate in MCRs, leading to structurally diverse products. Researchers have explored MCRs for drug discovery, material science, and functional materials .

Biological Evaluation

Understanding the biological activity of our compound is crucial. Researchers should assess its interactions with relevant receptors, enzymes, and cellular pathways. In vitro and in vivo studies can elucidate its potential therapeutic effects and safety profile .

Mechanism of Action

Target of action

Compounds with a piperidine structure, like “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide”, often interact with various receptors in the body, such as G protein-coupled receptors or ion channels .

Mode of action

The compound might bind to its target receptor and alter its activity, leading to a cascade of biochemical reactions within the cell .

Biochemical pathways

The exact pathways affected by “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on its specific targets. Compounds with similar structures have been found to affect pathways related to signal transduction, neurotransmission, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with a piperidine structure are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of action

The molecular and cellular effects of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on its specific targets and the pathways they are involved in. These could range from changes in cellular signaling and gene expression to alterations in cellular function and morphology .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide”. For example, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .

properties

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-16-5-9-18(10-6-16)25-22(28)21(27)24-14-13-19-4-2-3-15-26(19)31(29,30)20-11-7-17(23)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYPVYYCSLNRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)

![[3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2438812.png)

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)

![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)